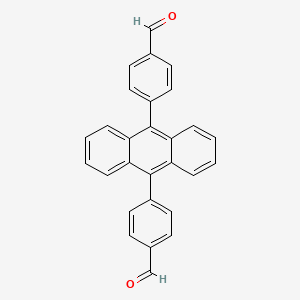

9,10-Bis(4-formylphenyl)anthracen

Übersicht

Beschreibung

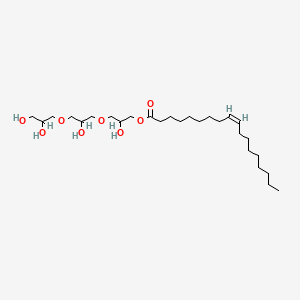

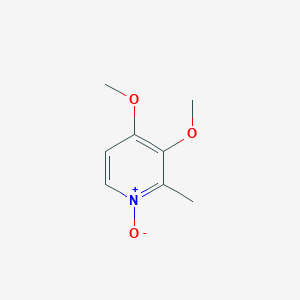

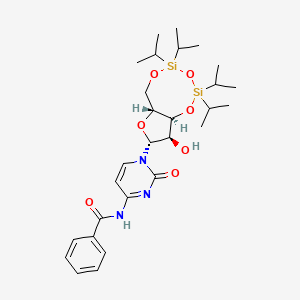

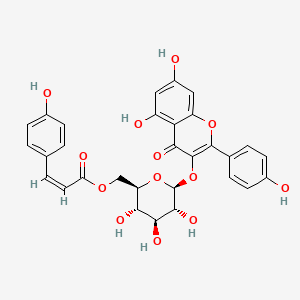

9,10-Bis(4-formylphenyl)anthracene is a compound with an anthracene core and two 4-formylphenyl groups at the 9 and 10 positions. This compound is known for its applications in various fields, including organic electronics, photonics, and materials science. It is often used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Wissenschaftliche Forschungsanwendungen

9,10-Bis(4-formylphenyl)anthracene has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing COFs and other porous materials.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen.

Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices

Wirkmechanismus

Mode of Action

The mode of action of 9,10-Bis(4-formylphenyl)anthracene involves its interaction with light and its ability to emit fluorescence. When excited by light, the compound undergoes a transition from the ground state to an excited state. Upon returning to the ground state, it releases energy in the form of light, which is the basis for its use in OLEDs and other photonic devices . The presence of formyl groups enhances its electron-withdrawing capability, which can influence the photophysical properties of the compound.

Biochemical Pathways

In the context of biochemical pathways, 9,10-Bis(4-formylphenyl)anthracene is involved in the pathways related to photophysical and photochemical processes. These pathways include the absorption of photons, excitation to higher energy states, and subsequent emission of light. The compound’s structure allows it to participate in energy transfer processes, which are crucial for its function in optoelectronic devices .

Result of Action

The molecular and cellular effects of 9,10-Bis(4-formylphenyl)anthracene’s action are primarily observed in its ability to emit light efficiently. This property is harnessed in the development of OLEDs, where the compound contributes to the brightness and efficiency of the emitted light. The formyl groups play a significant role in modulating the electronic properties, enhancing the overall performance of the devices .

[1][1]: ChemBK : SpringerLink : Ossila

Biochemische Analyse

Biochemical Properties

Anthracene derivatives are known to be important sources of singlet oxygen . This suggests that 9,10-Bis(4-formylphenyl)anthracene may interact with enzymes, proteins, and other biomolecules involved in oxidative processes.

Cellular Effects

Given its potential to generate singlet oxygen, it may influence cell function by affecting oxidative stress pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 9,10-Bis(4-formylphenyl)anthracene is not well established. As a source of singlet oxygen, it may bind to biomolecules, inhibit or activate enzymes, and alter gene expression through oxidative mechanisms .

Temporal Effects in Laboratory Settings

It has been reported to have excellent thermal stability, which may influence its long-term effects on cellular function .

Metabolic Pathways

Given its potential to generate singlet oxygen, it may interact with enzymes or cofactors involved in oxidative metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-formylphenyl)anthracene typically involves the Suzuki coupling reaction. For example, a mixture of 9,10-dibromoanthracene, 4-formylphenylboronic acid, potassium carbonate, toluene, ethanol, and a palladium catalyst is heated under an inert atmosphere to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for 9,10-Bis(4-formylphenyl)anthracene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Bis(4-formylphenyl)anthracene undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The anthracene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Produces 9,10-Bis(4-carboxyphenyl)anthracene.

Reduction: Produces 9,10-Bis(4-hydroxyphenyl)anthracene.

Substitution: Produces various substituted anthracene derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 9,10-Bis(4-methoxyphenyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

- 9-(4-phenyl)anthracene

Comparison

9,10-Bis(4-formylphenyl)anthracene is unique due to its formyl functional groups, which provide versatility in chemical reactions and applications. Compared to 9,10-Bis(4-methoxyphenyl)anthracene, it has higher reactivity due to the electron-withdrawing nature of the formyl groups. This makes it more suitable for constructing COFs and other advanced materials .

Eigenschaften

IUPAC Name |

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGUWKCPYZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466366 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324750-99-4 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 9,10-Bis(4-formylphenyl)anthracene utilized in the construction of porous materials?

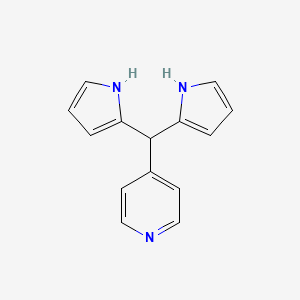

A: 9,10-Bis(4-formylphenyl)anthracene serves as a key building block in the synthesis of a supramolecular organic framework (SOF). [] This compound reacts with β-amino-β-(pyrid-4-yl)acrylonitrile to form a dihydropyridyl product, 9,10-bis(4-((3,5-dicyano-2,6-dipyridyl)dihydropyridyl)phenyl)anthracene (L(1)). [] In the solid state, L(1) assembles into a three-dimensional framework (SOF-1) through strong hydrogen bonds between the nitrogen of the dihydropyridyl group and the nitrogen of the pyridine ring (N-H···N(py)) and π-π interactions. [] This framework, SOF-1, exhibits permanent porosity and has demonstrated potential for gas storage applications. []

Q2: What are the gas adsorption properties of the supramolecular organic framework derived from 9,10-Bis(4-formylphenyl)anthracene?

A: The desolvated form of SOF-1, denoted as SOF-1a, displays noteworthy gas adsorption properties. [] It exhibits high uptake capacities for carbon dioxide (CO2) and acetylene (C2H2), exceeding those observed in many other crystalline molecular organic solids. [] Specifically, SOF-1a adsorbs approximately 3 moles of CO2 per mole of host at 16 bar and 298 K. [] Furthermore, SOF-1a demonstrates selectivity in gas adsorption, following the order: C2H2 > CO2 > CH4 > N2. [] This selectivity makes SOF-1a a material of interest for potential applications in gas separation and purification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

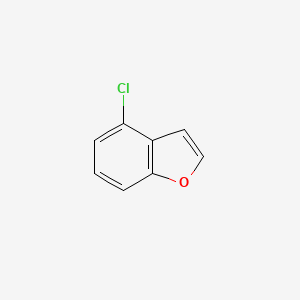

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)